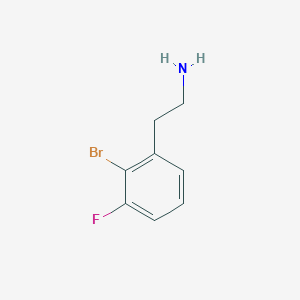
2-Bromo-3-fluoro-benzeneethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-fluoro-benzeneethanamine is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of a bromine atom at the second position and a fluorine atom at the third position on the benzene ring, along with an ethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-fluoro-benzeneethanamine can be achieved through several steps, starting from readily available precursors. One common method involves the following steps:
Bromination: The nitro compound is then brominated using dibromohydantoin in the presence of sulfuric acid.
Deamination: The amine group is removed using hypophosphorous acid.
Separation and Hydrolysis: The final product, 2-Bromo-3-fluorobenzeneethanamine, is obtained through separation and hydrolysis steps.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of cost-effective raw materials, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-fluoro-benzeneethanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The ethanamine group can undergo oxidation to form corresponding carbonyl compounds or reduction to form alkyl derivatives.
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Electrophilic Aromatic Substitution: Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine).
Major Products Formed
Substitution: Formation of derivatives with different functional groups.
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alkyl derivatives.
Scientific Research Applications
2-Bromo-3-fluoro-benzeneethanamine has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Agrochemicals: It serves as a precursor for the synthesis of agrochemical products.
Materials Science: It is used in the development of advanced materials with specific properties.
Biological Research: It is employed in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-Bromo-3-fluoro-benzeneethanamine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-fluoro-benzeneethanamine
- 2-Bromo-3-chloro-benzeneethanamine
- 2-Fluoro-3-bromo-benzeneethanamine
Uniqueness
2-Bromo-3-fluoro-benzeneethanamine is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in pharmaceuticals and materials science .
Properties
Molecular Formula |
C8H9BrFN |
|---|---|
Molecular Weight |
218.07 g/mol |
IUPAC Name |
2-(2-bromo-3-fluorophenyl)ethanamine |
InChI |
InChI=1S/C8H9BrFN/c9-8-6(4-5-11)2-1-3-7(8)10/h1-3H,4-5,11H2 |
InChI Key |
JNFMWFHPHUALEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Br)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Oxa-3-thia-11-azaspiro[5.6]dodecane hydrochloride](/img/structure/B13544879.png)
![1-Ethynylspiro[2.3]hexane](/img/structure/B13544889.png)

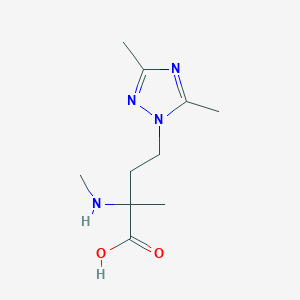
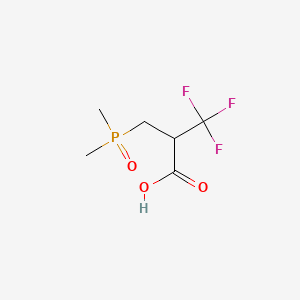
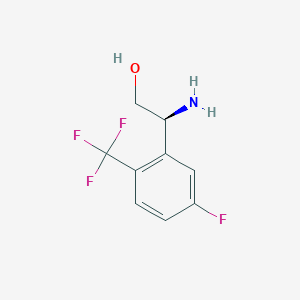
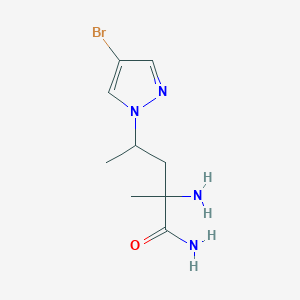
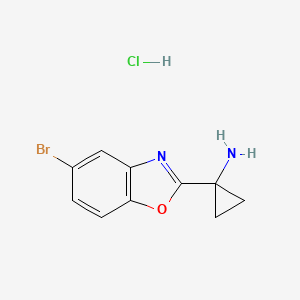
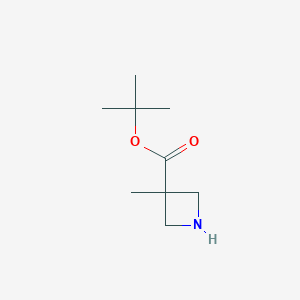
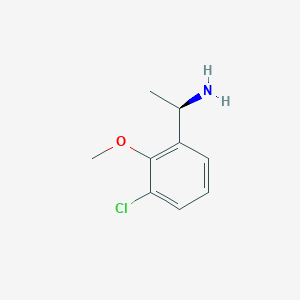
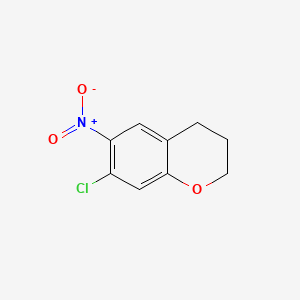
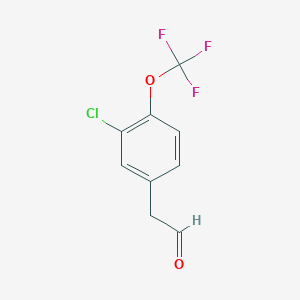
![Tert-butyl 2-[(2-bromopyrimidin-5-yl)oxy]acetate](/img/structure/B13544948.png)
